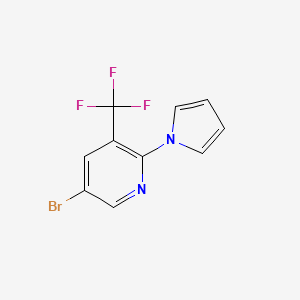

4-Chloro-2-piperidin-1-yl-quinoline

説明

“4-Chloro-2-piperidin-1-yl-quinoline” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis

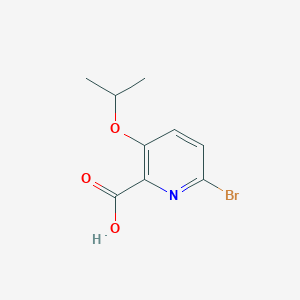

The molecular structure of “this compound” consists of a quinoline ring attached to a piperidine ring via a carbon atom . The quinoline ring is a nitrogen-containing bicyclic compound, while the piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The chemical reactions of “this compound” specifically are not well-documented in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C14H15ClN2, an average mass of 246.735 Da, and a monoisotopic mass of 246.092377 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 402.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用

Anticancer Activity

- Antiproliferative Properties : Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives showed significant antiproliferative activity against various human cancer cell lines, suggesting potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).

Antimicrobial and Antiparasitic Activity

- Potential Anti-malarial Agent : The synthesis of a compound with a similar structure, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, indicated its potential as an anti-malarial agent (Qian-yi, 2011).

- Antimicrobial Properties : A series of compounds with piperidine and quinoline structures were synthesized and evaluated for their antimicrobial activities, showing effectiveness against bacterial and fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

DNA Detection and Fluorescence Probes

- Fluorescent Probes for DNA Detection : Novel benzimidazo[1,2-a]quinolines substituted with piperidine were synthesized and exhibited properties that make them suitable as DNA-specific fluorescent probes (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Diverse Pharmacological Profiles

- Broad Pharmacological Applications : A structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives revealed a wide range of pharmacological profiles, including anti-HIV, antidiabetic, anticancer, and more (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Synthesis and Chemical Properties

- Novel Synthesis Methods : Research has been conducted on the synthesis and structure identification of quinoline derivatives, highlighting the feasibility and high yields of certain synthesis methods (Gouda & El‐Bana, 2022).

将来の方向性

The future directions in the research of “4-Chloro-2-piperidin-1-yl-quinoline” and similar compounds could involve the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function . A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants .

作用機序

Target of Action

It is known that piperidine derivatives, which include 4-chloro-2-piperidin-1-yl-quinoline, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have a wide range of pharmacological applications .

Mode of Action

The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially affect various biochemical pathways.

Result of Action

Given the pharmacological importance of piperidine derivatives, it is likely that the compound has significant biological activity .

生化学分析

Biochemical Properties

4-Chloro-2-piperidin-1-yl-quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholinesterase enzymes, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling . Additionally, it has been shown to interact with kinases, modulating their activity and affecting downstream signaling pathways . These interactions highlight the compound’s potential in modulating biochemical processes and its therapeutic relevance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest . It also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, the compound impacts cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits cholinesterase enzymes by binding to their active sites, preventing the hydrolysis of acetylcholine . It also modulates kinase activity by interacting with their catalytic domains, affecting phosphorylation events and downstream signaling . Additionally, the compound influences gene expression by binding to transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of cholinesterase activity and prolonged activation of apoptotic pathways . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced cholinergic signaling and inhibition of tumor growth . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which toxicity becomes apparent . These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites can further interact with metabolic enzymes, influencing metabolic flux and the levels of key metabolites . Additionally, this compound affects the activity of enzymes involved in energy metabolism, such as glycolysis and oxidative phosphorylation, altering cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation within different cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments, influencing its activity and function . For example, the compound’s localization in the nucleus allows it to modulate gene expression by interacting with transcription factors and chromatin modifiers . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-chloro-2-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c15-12-10-14(17-8-4-1-5-9-17)16-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRXOAFGWSOYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1409408.png)

![(R)-3,3'-Bis(3,5-difluorophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409409.png)

![1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B1409416.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)